molecular formula C11H18O B1588218 2,4-Diethylhepta-2,6-dienal CAS No. 85136-07-8

2,4-Diethylhepta-2,6-dienal

Cat. No.: B1588218
CAS No.: 85136-07-8
M. Wt: 166.26 g/mol
InChI Key: QAFGEOHWEQLURJ-FLIBITNWSA-N
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Description

2,4-Diethylhepta-2,6-dienal (CAS: 85136-07-8; alternative CAS: 85136-08-9) is an α,β-unsaturated aldehyde with the molecular formula C₁₁H₁₈O. Its structure features conjugated double bonds at positions 2 and 6, ethyl substituents at positions 2 and 4, and an aldehyde group at position 1. Key physical properties include:

  • Appearance: Clear yellow liquid
  • Density: 0.862 g/mL (25°C)
  • Boiling Point: 91°C at 12 mmHg
  • Refractive Index: 1.4676
  • Flash Point: 86°C

The compound is commercially available as a fine chemical intermediate, with applications in research and industrial synthesis.

Properties

CAS No.

85136-07-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2Z)-2,4-diethylhepta-2,6-dienal

InChI

InChI=1S/C11H18O/c1-4-7-10(5-2)8-11(6-3)9-12/h4,8-10H,1,5-7H2,2-3H3/b11-8-

InChI Key

QAFGEOHWEQLURJ-FLIBITNWSA-N

SMILES

CCC(CC=C)C=C(CC)C=O

Isomeric SMILES

CCC(CC=C)/C=C(/CC)\C=O

Canonical SMILES

CCC(CC=C)C=C(CC)C=O

Other CAS No.

85136-07-8

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diethylhepta-2,6-dienal can be synthesized through several methods. One common approach involves the reaction of crotyl alcohol with 2-ethylhexenal. This reaction typically occurs in an organic phase, followed by the separation of the organic phase and purification of the product by fractional distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethylhepta-2,6-dienal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic addition reactions often require catalysts like palladium or platinum.

Major Products Formed

    Oxidation: 2,4-Diethylhepta-2,6-dienoic acid.

    Reduction: 2,4-Diethylhepta-2,6-dienol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Diethylhepta-2,6-dienal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the manufacture of fragrances and flavorings due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2,4-Diethylhepta-2,6-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound can also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Table 1: Molecular and Structural Characteristics
Compound Name CAS Number Molecular Formula Key Substituents/Features
2,4-Diethylhepta-2,6-dienal 85136-07-8 C₁₁H₁₈O Ethyl groups at C2, C4; conjugated dienes
2,4-Dimethylhepta-2,2-dienal 85136-10-3 C₉H₁₄O Methyl groups at C2, C4; isolated diene
2,7-Dimethylocta-2,6-dienal EP0069210 C₁₀H₁₆O Methyl groups at C2, C7; extended chain
7-Phenyl-hepta-2,6-dienal 129454-85-9 C₁₃H₁₄O Phenyl group at C7; aromatic substitution
Nona-2,6-dienal - C₉H₁₄O Cucumber-like aroma; shorter chain
Key Observations:

Substituent Effects :

  • Ethyl vs. Methyl Groups: The ethyl groups in this compound increase steric hindrance and lipophilicity compared to methyl-substituted analogues (e.g., 2,4-dimethylhepta-2,2-dienal). This may reduce volatility and alter reactivity in nucleophilic additions.
  • Aromatic vs. Aliphatic Substituents: 7-Phenyl-hepta-2,6-dienal exhibits enhanced stability due to conjugation with the phenyl ring, contrasting with the aliphatic ethyl groups in the target compound.

Double Bond Positioning :

  • Conjugation in this compound (C2 and C6) enables resonance stabilization of the aldehyde group, enhancing electrophilicity at the α,β-unsaturated site. In contrast, 2,4-dimethylhepta-2,2-dienal has isolated double bonds, limiting conjugation.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 2,7-Dimethylocta-2,6-dienal Nona-2,6-dienal
Boiling Point (°C) 91 (12 mmHg) Not reported ~180 (est.)
Density (g/mL) 0.862 - ~0.89 (est.)
Volatility Moderate (flash point 86°C) Likely higher High (flavor use)
Reactivity High (α,β-unsaturated aldehyde) Similar Moderate
  • Volatility and Applications: Nona-2,6-dienal is a key flavor compound due to its low molecular weight and high volatility, whereas this compound’s higher molecular weight and ethyl groups likely limit its use in fragrances, favoring industrial synthesis instead.

Reactivity and Functional Behavior

  • Electrophilic Reactivity : The α,β-unsaturated aldehyde group in this compound facilitates Michael additions and Diels-Alder reactions. Methyl-substituted analogues may show reduced reactivity due to lower electron-withdrawing effects.
  • Biodegradation : While direct data are lacking, structural analogues like 2,4-DNT and 2,6-DNT demonstrate that branching (ethyl vs. methyl) can significantly impact microbial degradation rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diethylhepta-2,6-dienal
Reactant of Route 2
2,4-Diethylhepta-2,6-dienal

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